4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-
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Overview
Description
4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- is a compound known for its role as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt). This compound has garnered significant attention due to its potential as an antitumor agent, given its ability to modulate intracellular signaling pathways that regulate growth and survival .
Preparation Methods
The synthesis of 4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- involves several steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Conversion: The final step involves converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Chemical Reactions Analysis
4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying selective inhibition of kinases.
Medicine: Its potential as an antitumor agent makes it a candidate for cancer therapy research.
Mechanism of Action
The compound exerts its effects by selectively inhibiting Protein Kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding site of PKB, where the compound competes with ATP, thereby preventing the phosphorylation and activation of downstream targets .
Comparison with Similar Compounds
Similar compounds include:
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds also inhibit PKB but have different lipophilic substitutions.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in its functional groups.
The uniqueness of 4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- lies in its high selectivity and oral bioavailability, making it a potent inhibitor with significant therapeutic potential .
Properties
Molecular Formula |
C20H21F3N6O |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)14-3-1-13(2-4-14)11-26-18(30)19(24)6-9-29(10-7-19)17-15-5-8-25-16(15)27-12-28-17/h1-5,8,12H,6-7,9-11,24H2,(H,26,30)(H,25,27,28) |
InChI Key |
FUXUDBYFXDFVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)N)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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